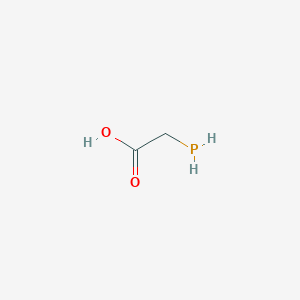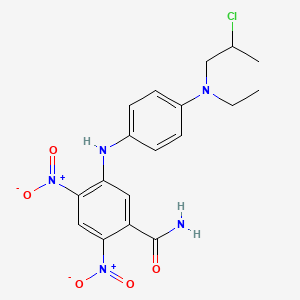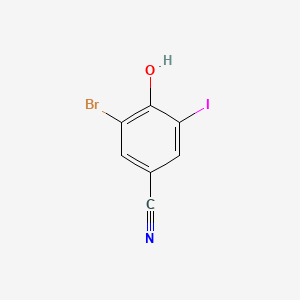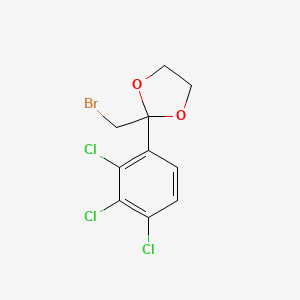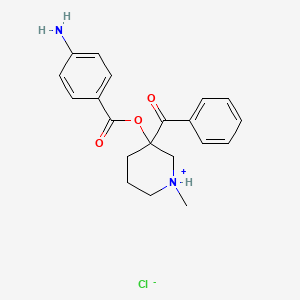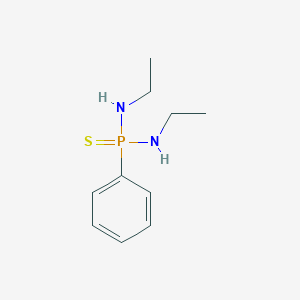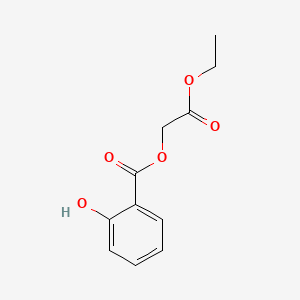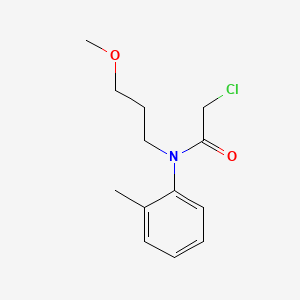
2-chloro-N-(3-methoxypropyl)-N-(2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(3-methoxypropyl)-N-(2-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chloro group, a methoxypropyl group, and a methylphenyl group attached to an acetamide backbone. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-methoxypropyl)-N-(2-methylphenyl)acetamide typically involves the reaction of 2-methylphenylamine with 3-methoxypropyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with chloroacetyl chloride to form the final product. The reaction conditions usually involve maintaining the temperature at around 0-5°C during the addition of chloroacetyl chloride to control the exothermic reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for the addition of reagents and temperature control ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-N-(3-methoxypropyl)-N-(2-methylphenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted acetamides.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(3-methoxypropyl)-N-(2-methylphenyl)acetamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of other complex molecules.
Biology: In studies related to enzyme inhibition and protein binding.
Medicine: Potential use in the development of pharmaceutical compounds due to its bioactive properties.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(3-methoxypropyl)-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloro-N-(3-methoxypropyl)-N-(2-methylphenyl)acetamide: vs. : The presence of the methyl group in the former compound provides different steric and electronic properties.
This compound: vs. : The methoxy group in the former compound can lead to different reactivity compared to the ethoxy group.
Uniqueness
The unique combination of the chloro, methoxypropyl, and methylphenyl groups in this compound provides distinct chemical properties that make it valuable for specific research applications. Its ability to undergo various chemical reactions and its potential bioactivity contribute to its significance in scientific research.
Eigenschaften
CAS-Nummer |
102411-03-0 |
|---|---|
Molekularformel |
C13H18ClNO2 |
Molekulargewicht |
255.74 g/mol |
IUPAC-Name |
2-chloro-N-(3-methoxypropyl)-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C13H18ClNO2/c1-11-6-3-4-7-12(11)15(13(16)10-14)8-5-9-17-2/h3-4,6-7H,5,8-10H2,1-2H3 |
InChI-Schlüssel |
ZKSYQOAXWWMYSC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1N(CCCOC)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



